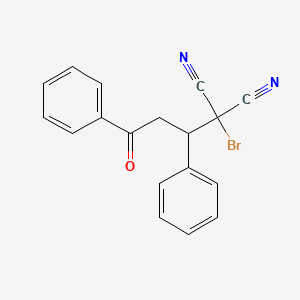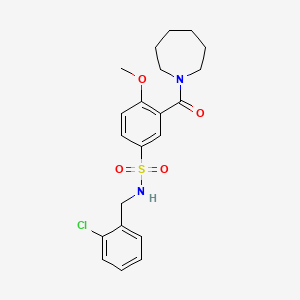![molecular formula C20H15F3N4 B15153313 3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a trifluoromethyl group and a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Pyridine Ring: The pyrazole intermediate is then reacted with pyridine derivatives under specific conditions to form the pyrazolo[3,4-b]pyridine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
3-[3-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: It is explored for its therapeutic potential, particularly as an inhibitor of specific enzymes and receptors involved in disease processes.
Wirkmechanismus
The mechanism of action of 3-[3-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also share a pyrazole-pyridine core but have additional fused rings.
Uniqueness
3-[3-METHYL-1-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C20H15F3N4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylphenyl)-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H15F3N4/c1-12-5-7-15(8-6-12)27-19-18(13(2)26-27)16(20(21,22)23)10-17(25-19)14-4-3-9-24-11-14/h3-11H,1-2H3 |
InChI-Schlüssel |
VYJICXRCVFYMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B15153233.png)
![2-(2-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethoxy)ethanol](/img/structure/B15153244.png)
![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B15153249.png)
![1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B15153256.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)
![4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15153290.png)

![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
